

Bioaccumulation Potential of Carbosulfan in Aquatic Ecosystems: A Technical Guide

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Compound of Interest		
Compound Name:	Carbosulfan	
Cat. No.:	B1218777	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carbosulfan is a broad-spectrum carbamate insecticide used to control a variety of soil-dwelling and foliar pests.[1] Despite its agricultural utility, its chemical properties and rapid metabolism in aquatic environments pose a significant threat to non-target organisms.[2][3] This technical guide provides an in-depth analysis of the bioaccumulation potential of Carbosulfan, focusing on its environmental fate, metabolic pathways, and toxicological effects in aquatic ecosystems. While studies indicate that the parent compound, Carbosulfan, has a low bioaccumulation potential, it rapidly metabolizes into more persistent and toxic compounds, primarily carbofuran and 3-hydroxycarbofuran.[4][5] These metabolites exhibit higher toxicity and longer half-lives in organisms, leading to significant adverse effects, including potent acetylcholinesterase (AChE) inhibition and the induction of oxidative stress.[4][6] This document synthesizes quantitative data from key studies, details experimental protocols, and visualizes the critical metabolic and toxicological pathways to provide a comprehensive resource for assessing the environmental risk of Carbosulfan.

Introduction to Carbosulfan

Carbosulfan (C₂₀H₃₂N₂O₃S) is a synthetic carbamate insecticide that functions through contact and stomach action.[1] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and vertebrates.[1][2][7] Classified as very toxic to aquatic life with long-lasting effects, its use is



highly regulated or banned in many regions.[1][2] In the environment, **Carbosulfan** degrades via hydrolysis, with its persistence being highly dependent on the pH of the water.[8] The central concern regarding its environmental impact is its transformation into carbofuran, a metabolite that is significantly more toxic than the parent compound.[4][5][9]

Bioaccumulation and Metabolism in Aquatic Species

Bioaccumulation refers to the uptake of a chemical from all environmental sources (water, food, sediment), while bioconcentration describes uptake from water alone.[10] The potential for a chemical to accumulate is often expressed as a Bioaccumulation Factor (BAF) or a Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at equilibrium.[10][11]

Studies on zebrafish (Danio rerio) show that **Carbosulfan** itself is not highly accumulative, with a reported BAF of 18 after a 15-day exposure.[4][5] However, the parent compound is quickly metabolized. The resulting metabolites, carbofuran and 3-hydroxycarbofuran, are more persistent in the fish, exhibiting significantly longer half-lives.[3][5][12] In some species, such as Tilapia nilotica, the metabolite carbofuran has been shown to biomagnify up to 100 times, with the highest concentrations found in the entrails.[9]

Table 1: Bioaccumulation and Half-Life of Carbosulfan and its Metabolites in Zebrafish (Danio rerio)

Compound	Bioaccumulation Factor (BAF)	Peak Concentration (mg/kg)	Half-Life (t½) in Tissue (days)
Carbosulfan	18[4][5]	0.70[12]	1.63[5][12]
Carbofuran	Not Reported	~0.40 (equilibrium)[12]	3.33[5][12]
3-hydroxycarbofuran	Not Reported	0.29[12]	5.68[5][12]

Environmental Fate and Degradation



The persistence of **Carbosulfan** in aquatic environments is relatively low and is significantly influenced by pH. It degrades fastest in alkaline conditions.[8] However, its degradation pathway leads to the formation of the more stable and toxic metabolite, carbofuran.[9][13]

Table 2: Dissipation Half-Life of Carbosulfan in Water

Water pH	Half-Life (t½) Range (days)
Acidic	5.70 – 6.29[8]
Neutral	7.18 – 7.51[8]
Alkaline	4.42 – 5.24[8]

The metabolic conversion is a critical factor in **Carbosulfan**'s environmental risk profile. The cleavage of the N-S bond in **Carbosulfan** rapidly forms carbofuran, which is then subject to further hydroxylation.[2][4]

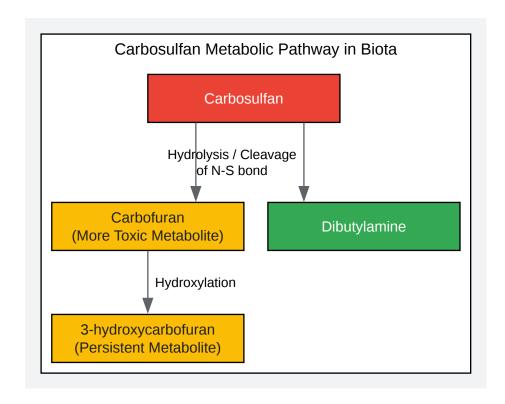


Figure 1: Metabolic degradation pathway of Carbosulfan in aquatic organisms.



Experimental Protocols for Assessment Protocol 1: Bioaccumulation Study in Zebrafish

This protocol is based on the methodology described by Cui et al. (2019).[5][12]

- Test Organism: Adult zebrafish (Danio rerio).
- Acclimatization: Fish are acclimatized to laboratory conditions prior to the experiment.
- Experimental Setup: The study is conducted in glass aquariums (e.g., 50 cm × 30 cm × 35 cm) containing 30 L of aerated water, with approximately 100 fish per tank, run in triplicate.
 [12]
- Accumulation Phase: Fish are exposed to a sublethal concentration of Carbosulfan (e.g., 50 μg/L) for a period of 15 days.[12] To maintain a constant concentration, the water is renewed every 24 hours.[12]
- Depuration Phase: After the exposure period, the fish are transferred to clean, pesticide-free water for a depuration period (e.g., 20 days) to measure the elimination rate of the compounds.[12]
- Sampling: Fish samples are collected at predetermined intervals during both the accumulation and depuration phases.
- Chemical Analysis: The concentrations of **Carbosulfan** and its primary metabolites (carbofuran, 3-hydroxycarbofuran) in the fish tissues are determined. This involves tissue homogenization, extraction of the analytes, and quantification using methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[14][15]



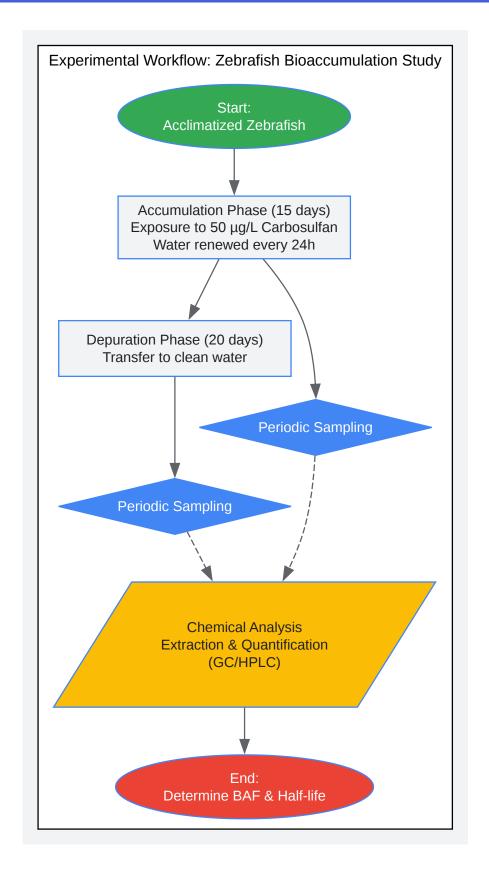


Figure 2: Workflow for a typical aquatic bioaccumulation and metabolism study.



Mechanism of Toxicity and Signaling Pathways Acetylcholinesterase (AChE) Inhibition

The primary mechanism of toxicity for **Carbosulfan** and its metabolites is the inhibition of acetylcholinesterase (AChE).[6][7] AChE is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, **Carbosulfan** causes ACh to accumulate, leading to continuous stimulation of cholinergic receptors, which results in neurotoxicity.[6][16] Carbofuran is a more potent AChE inhibitor than **Carbosulfan**.[4][7]

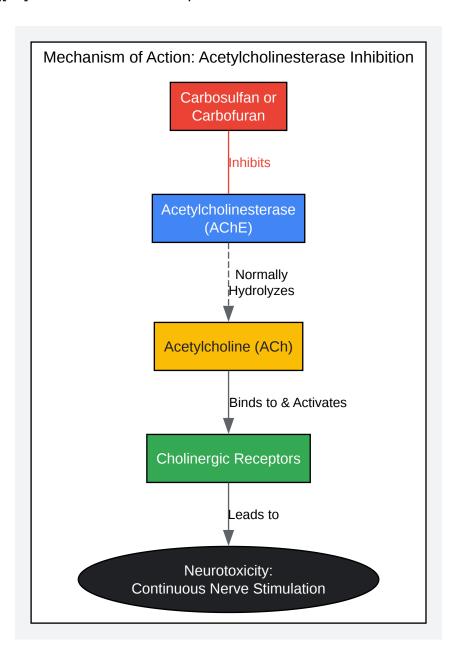




Figure 3: Carbosulfan's primary toxic action via AChE inhibition.

Induction of Oxidative Stress

Exposure to **Carbosulfan** and its metabolites can also induce oxidative stress in aquatic organisms.[4][5] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. Studies in zebrafish have shown that exposure leads to significantly altered activities of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione-S-transferase (GST).[3][4] Furthermore, an increase in malondialdehyde (MDA) content is observed, which is a key indicator of lipid peroxidation and cellular damage.[5]

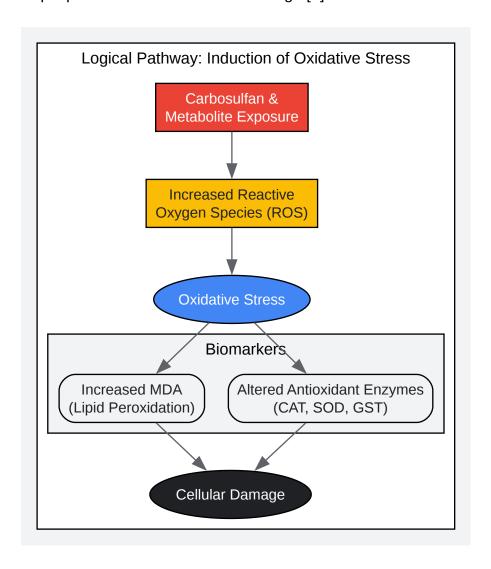


Figure 4: Relationship between Carbosulfan exposure and oxidative stress.



Aquatic Toxicity Data

Carbosulfan and its metabolites are highly toxic to aquatic organisms. The 96-hour lethal concentration for 50% of the test population (LC50) is a standard measure of acute toxicity. Notably, the primary metabolite, carbofuran, is significantly more toxic to fish than the parent **Carbosulfan** compound.

Table 3: Acute Toxicity (96-h LC50) of Carbosulfan and

Metabolites to Aquatic Species

Species	Compound	96-h LC50 (mg/L)
Zebrafish (Danio rerio)	Carbosulfan	0.53[4][5]
Carbofuran	0.15[4][5]	
3-hydroxycarbofuran	0.36[4][5]	_
Common Carp (Cyprinus carpio)	Carbosulfan	0.55[17]
Benthic Worm (Tubifex tubifex)	Carbosulfan	8.314[18]

Conclusion

The bioaccumulation potential of the parent **Carbosulfan** compound in aquatic organisms is low. However, a comprehensive risk assessment must account for its environmental fate and metabolic transformation. **Carbosulfan** rapidly degrades in aquatic systems to form carbofuran and other metabolites that are both more persistent and more toxic.[4][9] These metabolites pose a long-term threat through potent neurotoxicity via AChE inhibition and the induction of oxidative stress.[5][6] Therefore, the environmental risk of **Carbosulfan** is not defined by the parent compound's low BAF value but by the hazardous properties of its degradation products. Monitoring for these metabolites is critical for accurately evaluating the ecological impact of **Carbosulfan** contamination in aquatic ecosystems.

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